Butoconazole nitrate
Overview
Description
Mechanism of Action
Target of Action
Butoconazole nitrate primarily targets Ergosterol , a crucial component of the fungal cell membrane . Ergosterol is predominantly found in fungi such as Candida albicans, which is responsible for vulvovaginal candidiasis .
Mode of Action
This compound is an imidazole derivative that functions via inhibition of steroid synthesis . It inhibits the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in a change in the fungal cell membrane lipid composition .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the conversion of lanosterol to ergosterol, this compound disrupts the integrity of the fungal cell membrane . This structural change alters cell permeability, leading to osmotic disruption or growth inhibition of the fungal cell .
Pharmacokinetics
Following vaginal administration of this compound, approximately 1.7% of the dose is absorbed on average . The compound is metabolized in the liver . It is excreted in equal amounts in urine and feces within 4 to 7 days . The half-life of this compound is between 21 to 24 hours .
Result of Action
The primary molecular effect of this compound is the disruption of the fungal cell membrane, which increases permeability in susceptible fungi, causing leaking of nutrients . This leads to the osmotic disruption or growth inhibition of the fungal cell . Clinically, this compound has been demonstrated to be effective against vaginal infections due to Candida albicans .
Biochemical Analysis
Biochemical Properties
Butoconazole nitrate functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes . The compound interacts with the enzyme cytochrome P450 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, this compound disrupts the fungal cell membrane’s lipid composition, leading to increased membrane permeability and ultimately causing osmotic disruption or growth inhibition of the fungal cell .
Cellular Effects
This compound exerts significant effects on various cell types, particularly fungal cells. It disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting fungal growth and proliferation . In addition to its antifungal effects, this compound may also have minor effects on human cells, particularly those in the vaginal epithelium, where it is applied .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cytochrome P450 14α-demethylase, an enzyme critical for ergosterol synthesis . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane . This depletion results in altered membrane fluidity and permeability, causing osmotic imbalance and growth inhibition . Additionally, the disruption of ergosterol synthesis affects various cellular processes, including nutrient uptake and intracellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature . In vitro studies have shown that this compound maintains its efficacy against Candida species for extended periods, although some degradation may occur over time . Long-term effects on cellular function have been observed, with sustained inhibition of fungal growth and minimal impact on human cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including irritation and inflammation at the site of application . Threshold effects have been observed, with a clear dose-response relationship between the concentration of this compound and its antifungal activity .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes extensive biotransformation . The compound is converted into various metabolites, which are then excreted in the urine and feces . The metabolic pathways involve the action of liver enzymes, including cytochrome P450 isoforms, which facilitate the breakdown of this compound into its inactive forms . These metabolic processes ensure the elimination of the compound from the body and prevent its accumulation .
Transport and Distribution
Following administration, this compound is absorbed into the vaginal epithelium and distributed locally within the tissues . The compound exhibits limited systemic absorption, with only a small fraction entering the bloodstream . Within the cells, this compound interacts with transporters and binding proteins that facilitate its localization to the fungal cell membrane . This targeted distribution ensures that the compound exerts its antifungal effects primarily at the site of infection .
Subcellular Localization
This compound is primarily localized to the fungal cell membrane, where it exerts its antifungal activity . The compound’s structure allows it to integrate into the lipid bilayer of the membrane, disrupting its integrity and function . Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific compartments within the fungal cell . These modifications ensure that the compound remains active and effective in inhibiting fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butoconazole involves several steps:
Condensation Reaction: The Grignard reagent then reacts with epichlorohydrin to form 1-chloro-4-p-chlorophenyl-2-butanol.
Introduction of Imidazole:
Acidification: Finally, the compound is acidified with nitric acid to produce butoconazole nitrate.
Industrial Production Methods
The industrial production of this compound involves similar steps but is optimized for large-scale manufacturing. The raw materials used are cost-effective, and the reaction solvents are chosen for their safety and suitability for industrial production .
Chemical Reactions Analysis
Types of Reactions
Butoconazole undergoes various chemical reactions, including:
Oxidation: Butoconazole can be oxidized under specific conditions to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring and the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include various butoconazole derivatives, which may have different antifungal properties and applications.
Scientific Research Applications
Butoconazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Butoconazole is unique among imidazole antifungals due to its specific structural modifications, which enhance its fungicidal activity against Candida albicans . It also has a favorable pharmacokinetic profile, with minimal systemic absorption when applied intravaginally .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLMUYACZKCSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67085-14-7 (nitrate), 82382-24-9 (unspecified nitrate), 64872-77-1 (nitrate salt/solvate) | |
Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048537 | |
Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Nitrate salt: 0.26 mg/ml (practically insoluble), 8.18e-04 g/L | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of the antifungal action of butoconazole is unknown, however, it is presumed to function as other imidazole derivatives via inhibition of steroid synthesis. Imidazoles generally inhibit the conversion of lanosterol to ergosterol via the inhibition of the enzyme cytochrome P450 14α-demethylase, resulting in a change in fungal cell membrane lipid composition. This structural change alters cell permeability and, ultimately, results in the osmotic disruption or growth inhibition of the fungal cell. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64872-76-0, 64872-77-1 | |
Record name | Butoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64872-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butoconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTOCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q771797PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~159°C with decomposition (nitrate salt), 159 °C (decomposition) | |
Record name | Butoconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00639 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butoconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014777 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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